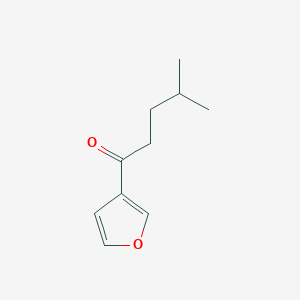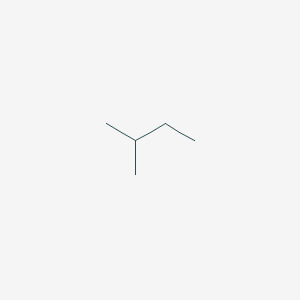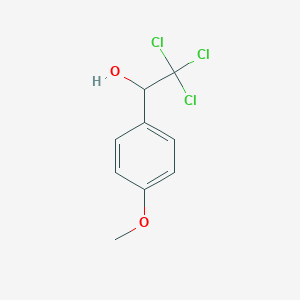
2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol
概述
描述
2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol: is an organic compound with the molecular formula C9H9Cl3O2 and a molecular weight of 255.53 g/mol . It is characterized by the presence of a trichloromethyl group and a methoxyphenyl group attached to an ethanol backbone. This compound is often used in various chemical and biological research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol typically involves the reaction of 4-methoxybenzaldehyde with trichloromethyl carbinol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product . The reaction conditions often include the use of acetonitrile or ethanol as solvents and acid catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The product is typically purified through recrystallization or distillation to achieve the desired purity levels .
化学反应分析
Types of Reactions
2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,2,2-trichloro-1-(4-methoxyphenyl)ethanone .
Reduction: Reduction reactions can convert the compound into 1-(4-methoxyphenyl)ethanol .
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as or for oxidation reactions.
Reducing agents: Such as or for reduction reactions.
Nucleophiles: Such as or for substitution reactions.
Major Products
- Various substituted derivatives from nucleophilic substitution .
2,2,2-Trichloro-1-(4-methoxyphenyl)ethanone: from oxidation.
1-(4-Methoxyphenyl)ethanol: from reduction.
科学研究应用
2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol is utilized in several scientific research fields:
作用机制
The mechanism by which 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol exerts its effects involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
- 2,2,2-Trichloro-1-(4-chlorophenyl)ethanol
- 2,2,2-Trichloro-1-(4-methylphenyl)ethanol
- 2,2,2-Trichloro-1-(4-nitrophenyl)ethanol
Uniqueness
2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol is unique due to the presence of the methoxy group , which imparts distinct electronic and steric properties. This makes it more suitable for specific applications in organic synthesis and biological studies compared to its analogs with different substituents .
属性
IUPAC Name |
2,2,2-trichloro-1-(4-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3O2/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5,8,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMIPRIVNVYSDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00931845 | |
| Record name | 2,2,2-Trichloro-1-(4-methoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00931845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14337-31-6 | |
| Record name | Benzenemethanol, 4-methoxy-alpha-(trichloromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014337316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,2-Trichloro-1-(4-methoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00931845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
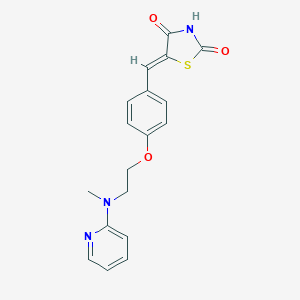
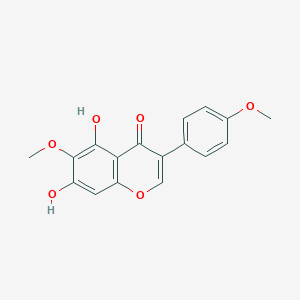
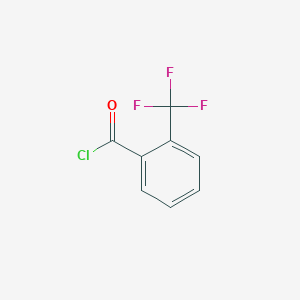
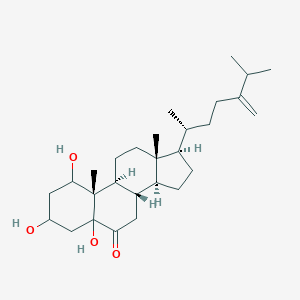
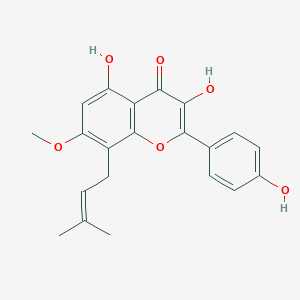
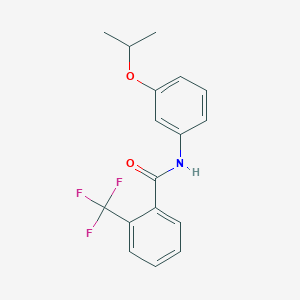

![Ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate](/img/structure/B150251.png)
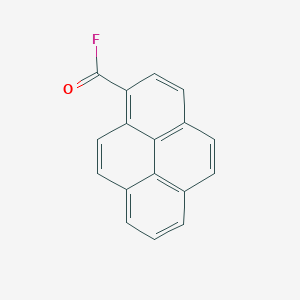

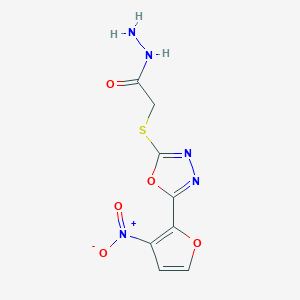
![[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid](/img/structure/B150265.png)
